
10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine is a complex organic compound that combines the structural features of carbazole and acridine. Carbazole is known for its stability and photophysical properties, while acridine is recognized for its applications in dyes and pharmaceuticals. The fusion of these two moieties results in a compound with unique electronic and photophysical properties, making it of significant interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine typically involves the following steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.
Aldehyde Formation: The carbazole derivative is then converted to an aldehyde.
Coupling with Acridine: The final step involves coupling the carbazole aldehyde with an acridine derivative under specific conditions to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbazole moiety, facilitated by reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in chloroform or chlorine in carbon tetrachloride.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through:
Electron Transfer: Facilitates electron transfer processes due to its conjugated system.
Photophysical Interactions: Absorbs and emits light, making it useful in optoelectronic applications.
Molecular Binding: Can bind to specific molecular targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
9-Ethyl-9H-carbazole: Known for its stability and use in optoelectronic applications.
9,10-Dihydroacridine: Recognized for its applications in dyes and pharmaceuticals.
Uniqueness: 10-(9H-Carbazol-3-yl)-9,9-dimethyl-9,10-dihydroacridine stands out due to its combined properties of carbazole and acridine, offering enhanced photophysical properties and stability. This makes it particularly valuable in advanced scientific research and industrial applications.
Eigenschaften
Molekularformel |
C27H22N2 |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
10-(9H-carbazol-3-yl)-9,9-dimethylacridine |
InChI |
InChI=1S/C27H22N2/c1-27(2)21-10-4-7-13-25(21)29(26-14-8-5-11-22(26)27)18-15-16-24-20(17-18)19-9-3-6-12-23(19)28-24/h3-17,28H,1-2H3 |
InChI-Schlüssel |
FBGXYBICXJEIHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC5=C(C=C4)NC6=CC=CC=C65)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B15336898.png)


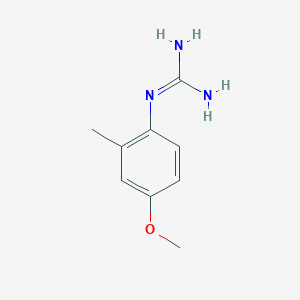

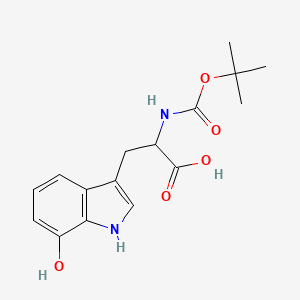
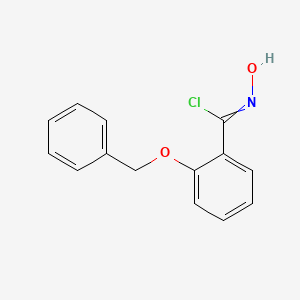
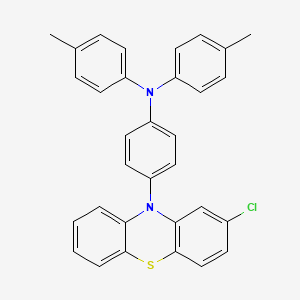
![2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
![Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15336959.png)
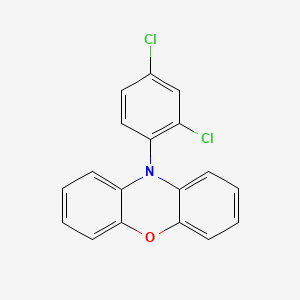
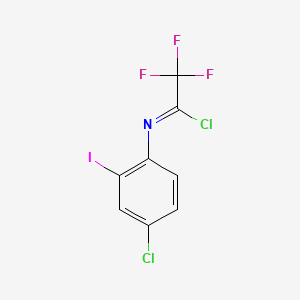
![3-Acetyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B15336974.png)
![[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene](/img/structure/B15336979.png)
